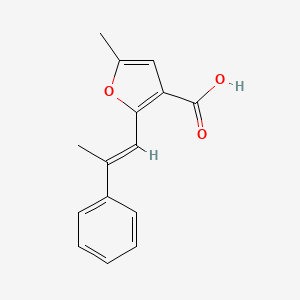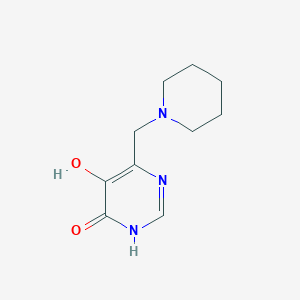![molecular formula C11H9ClN2O3S B12921027 3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-04-8](/img/structure/B12921027.png)
3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-chlorobenzenethiol and a suitable alkylating agent to form the 4-chlorophenyl thioether.
Construction of the Isoxazole Ring: The cyclization of an appropriate precursor, such as a β-keto ester or a nitrile oxide, to form the isoxazole ring.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production process.
化学反应分析
Types of Reactions
5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the chlorophenyl group but has an oxadiazole ring instead of an isoxazole ring.
5-(4-Chlorophenyl)-1,2,4-triazole: Contains a triazole ring and a chlorophenyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Features a thiadiazole ring with a chlorophenyl group.
Uniqueness
5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to its combination of a thioether linkage, an isoxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
属性
CAS 编号 |
823220-04-8 |
|---|---|
分子式 |
C11H9ClN2O3S |
分子量 |
284.72 g/mol |
IUPAC 名称 |
5-[(4-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-7-1-3-9(4-2-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI 键 |
VSAOXWFXUXNXBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCC2=CC(=NO2)C(=O)NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)


![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)



![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)






